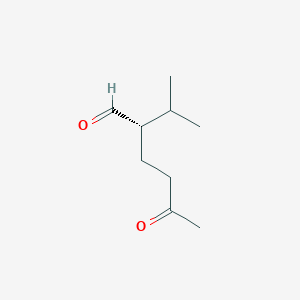
(2S)-5-oxo-2-propan-2-ylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-oxo-2-propan-2-ylhexanal is an organic compound with a unique structure that includes a ketone and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-2-propan-2-ylhexanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-oxo-2-propan-2-ylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
(2S)-5-oxo-2-propan-2-ylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (2S)-5-oxo-2-propan-2-ylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-5-oxo-2-methylhexanal: Similar structure but with a methyl group instead of an isopropyl group.
(2S)-5-oxo-2-ethylhexanal: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
(2S)-5-oxo-2-propan-2-ylhexanal is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and properties compared to its analogs. The presence of both a ketone and an aldehyde group allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
57213-53-3 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2S)-5-oxo-2-propan-2-ylhexanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
JUZXYQBZHRMZNQ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](CCC(=O)C)C=O |
Kanonische SMILES |
CC(C)C(CCC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


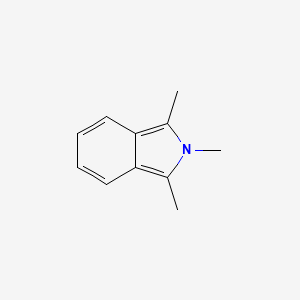
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
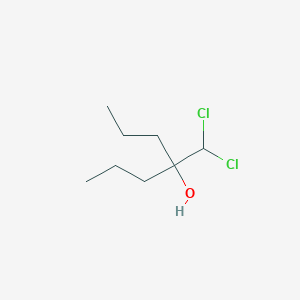
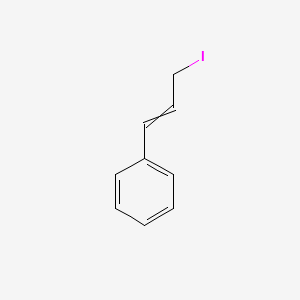
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
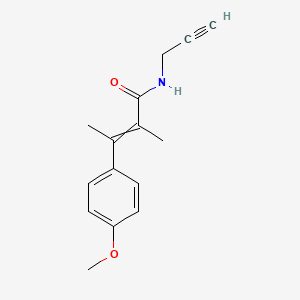

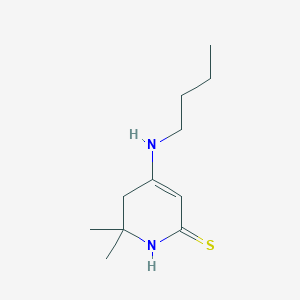
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
